
1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate is an organic compound with the molecular formula C13H24O4 It is a derivative of succinic acid, where the hydrogen atoms are replaced by tert-butyl, ethyl, and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate typically involves esterification reactions. One common method is the reaction of succinic anhydride with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products vary depending on the substituent introduced.
Applications De Recherche Scientifique
1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of 1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate involves its interaction with specific molecular targets. In biological systems, esterases can hydrolyze the ester bonds, releasing the active components. The pathways involved include the hydrolysis of ester bonds and subsequent metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-butyl 4-methyl 2-ethylsuccinate
- 4-(tert-butyl) 1-methyl 2,2-dimethylsuccinate
Comparison
1-(Tert-butyl) 4-ethyl 2,2-dimethylsuccinate is unique due to the presence of both tert-butyl and ethyl groups, which influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H22O4 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-ethyl 2,2-dimethylbutanedioate |
InChI |
InChI=1S/C12H22O4/c1-7-15-9(13)8-12(5,6)10(14)16-11(2,3)4/h7-8H2,1-6H3 |
Clé InChI |
BEJOOKDMDRTQMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830079.png)

![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
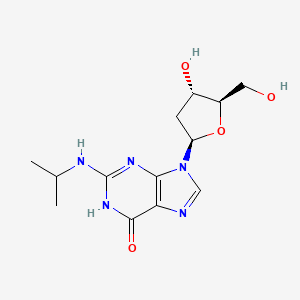
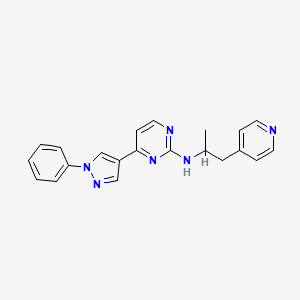
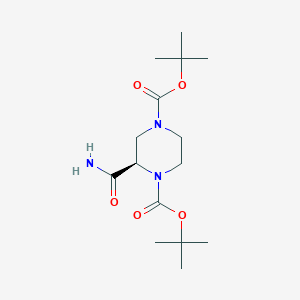
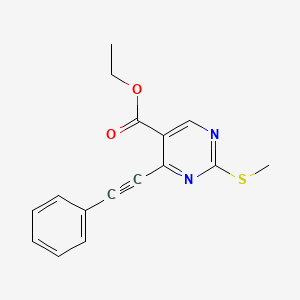

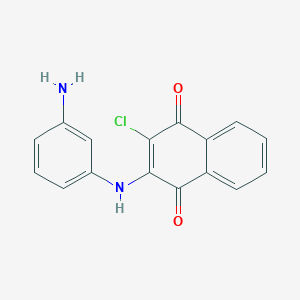
![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
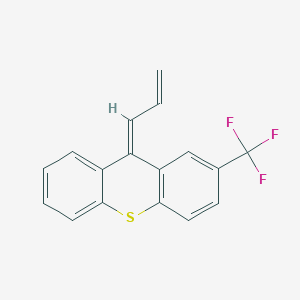

![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)

